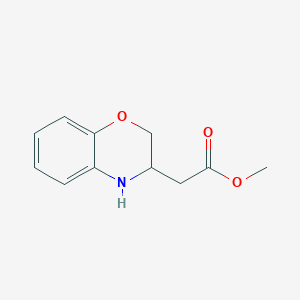
methyl 3,4-dihydro-2H-1,4-benzoxazin-3-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds that consist of a benzene ring fused with an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate typically involves the reaction of aromatic primary amines with formaldehyde and 4-hydroxy acetophenone in methanol. The reaction mixture is refluxed for a specified period, followed by cooling and crystallization from methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzoxazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and substituted benzoxazines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inhibitor of human topoisomerase I, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of DNA processes, making it a potential candidate for anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate include:
- Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-2-yl)acetate
- Ethyl 2-(2,3-dihydro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate
- 2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
Uniqueness
Methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to inhibit human topoisomerase I sets it apart from other similar compounds, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl 2-(3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)6-8-7-15-10-5-3-2-4-9(10)12-8/h2-5,8,12H,6-7H2,1H3 |
Clave InChI |
JHWQFCKFDBQXGE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1COC2=CC=CC=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azaspiro[3.3]heptan-3-ol](/img/structure/B13501802.png)

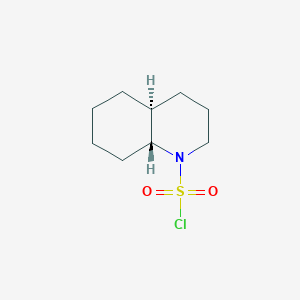
![4-[(Prop-2-en-1-yloxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B13501828.png)
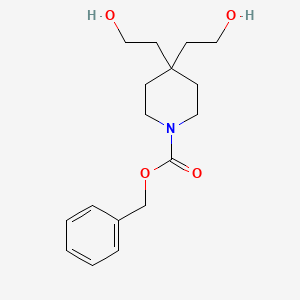


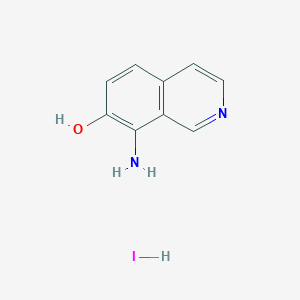
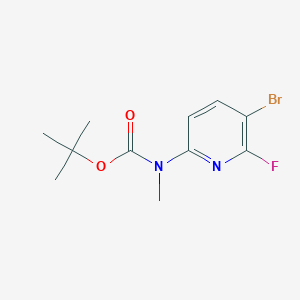
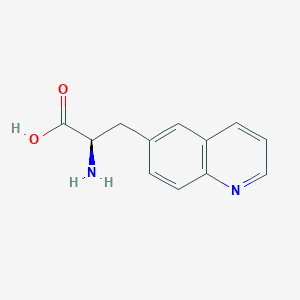
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid](/img/structure/B13501910.png)

